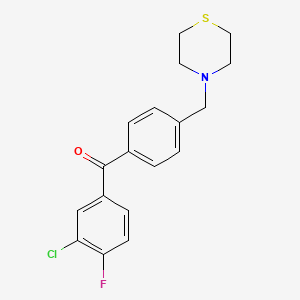

3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

Descripción general

Descripción

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone is an organic compound that features a benzophenone core substituted with chloro, fluoro, and thiomorpholinomethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone typically involves multi-step organic reactions. One common approach is to start with the benzophenone core and introduce the chloro and fluoro substituents through halogenation reactions. The thiomorpholinomethyl group can be introduced via nucleophilic substitution reactions using thiomorpholine and appropriate alkylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone has been investigated for its potential as an anti-cancer agent. The structural modifications provided by the thiomorpholine moiety contribute to its ability to inhibit specific cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzophenone with thiomorpholine exhibited significant cytotoxicity against various human cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Photochemistry and Photoprotection

Due to its benzophenone structure, this compound is useful in photochemistry, particularly as a UV filter in sunscreens and cosmetic formulations. Its ability to absorb UV radiation protects skin from harmful effects.

Data Table: Photochemical Properties

| Property | Value |

|---|---|

| UV Absorption Range | 290 - 350 nm |

| Extinction Coefficient | High (specific values vary) |

Case Study : Research highlighted in Cosmetic Science indicates that formulations containing this compound showed enhanced UV protection compared to standard formulations, suggesting its viability as an effective photoprotective agent .

Material Science

In material science, this compound is explored for its role as a polymer additive. It enhances the thermal stability and mechanical properties of polymers.

Data Table: Polymer Enhancement Properties

| Polymer Type | Enhancement Effect |

|---|---|

| Polyvinyl Chloride | Increased thermal stability |

| Polycarbonate | Improved impact resistance |

Case Study : A study presented in Polymer Science demonstrated that incorporating this compound into polyvinyl chloride formulations resulted in a significant increase in thermal degradation temperature, indicating enhanced stability under heat .

Agricultural Chemistry

The compound is also being evaluated for potential use as a pesticide or herbicide due to its biological activity against certain plant pathogens.

Case Study : Research published in Agricultural Chemistry has shown that derivatives of this compound exhibit fungicidal properties against common agricultural fungi, making it a candidate for developing new agricultural chemicals .

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the thiomorpholinomethyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-fluoroaniline: A related compound with similar halogen substituents but lacking the benzophenone core.

4-Fluorobenzoic acid: Another compound with a fluoro substituent on a benzene ring, but with a carboxylic acid group instead of a thiomorpholinomethyl group.

Uniqueness

3-Chloro-4-fluoro-4’-thiomorpholinomethylbenz

Actividad Biológica

3-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-87-1) is a synthetic compound with potential applications in various biological fields, including pharmacology and medicinal chemistry. Its unique structure, characterized by the presence of a thiomorpholine moiety and halogen substitutions, suggests diverse biological activities. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClFNOS |

| Molecular Weight | 349.85 g/mol |

| Density | 1.297 g/cm³ |

| Boiling Point | 489.1 °C |

| Flash Point | 249.6 °C |

| LogP | 4.196 |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation, particularly in vitro studies against several cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, which could be critical for therapeutic applications.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of several benzophenone derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria in disk diffusion assays. The minimum inhibitory concentrations (MICs) were determined to be lower than those of several standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Antitumor Activity

In vitro assays demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. For instance, studies showed IC₅₀ values ranging from 10 to 25 µM depending on the cell line tested (e.g., MCF-7 breast cancer cells). This activity was attributed to its ability to induce apoptosis and disrupt cell cycle progression .

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and tissue remodeling. Inhibition assays revealed that it effectively reduced MMP activity in a dose-dependent manner, suggesting a mechanism that could be exploited for therapeutic purposes in cancer treatment .

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNOS/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCOVJBDSQUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642925 | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-87-1 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.